molecular formula C13H11N3O2S B1349971 1-(4-Nitrophenyl)-3-phenyl-2-thiourea CAS No. 7669-49-0

1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No. B1349971
CAS RN: 7669-49-0
M. Wt: 273.31 g/mol
InChI Key: NNWRRGBHDKYELI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) is an organosulfur compound that has been studied for its potential applications in scientific research. The compound was first synthesized in the early 1960s and has since been used for a variety of research purposes. NPTU has been studied for its potential to act as a catalyst or inhibitor in a variety of biochemical and physiological processes, as well as its effects on cell growth and differentiation.

Scientific Research Applications

DNA-binding and Biological Activities

1-(4-Nitrophenyl)-3-phenyl-2-thiourea and its derivatives show promising DNA-binding properties. These compounds have been synthesized and characterized, revealing their potential in anti-cancer applications. Their interaction with DNA has been explored using various techniques, highlighting their binding constants and suggesting a potential role in therapeutic applications. Moreover, these derivatives have exhibited notable antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their broad-spectrum biological efficacy (Tahir et al., 2015).

Molecular and Crystal Structure

The compound exhibits distinct molecular characteristics, contributing to its unique properties. The molecule is characterized by typical thiourea C—S and C—O bonds and exhibits a structure conducive to intramolecular hydrogen bonding, differentiating it from other compounds in its class. This structural uniqueness could influence its reactivity and interaction with other molecules, making it a point of interest in structural chemistry (Sultana et al., 2007).

Synthesis and Characterization of Thiourea Derivatives

Various thiourea derivatives have been synthesized and characterized for their structural properties. These derivatives demonstrate a range of interactions and bonding patterns, influenced by the specific substituents on the thiourea core. The structural attributes of these derivatives, determined through comprehensive analytical methods, offer insights into their potential chemical reactivity and applicability in various scientific domains (Saeed et al., 2014).

properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRRGBHDKYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375058
Record name 1-(4-Nitrophenyl)-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-phenyl-2-thiourea

CAS RN

7669-49-0
Record name 1-(4-Nitrophenyl)-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA
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